Isovaleric Acid

Description

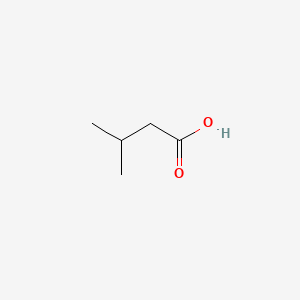

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biosynthetic pathway of isovaleric acid?

An In-depth Technical Guide to the Biosynthesis of Isovaleric Acid

Introduction: Understanding Isovaleric Acid

Isovaleric acid, systematically known as 3-methylbutanoic acid, is a branched-chain fatty acid (BCFA) recognized for its distinct, pungent aroma often associated with cheese and fermented foods.[1][2] Beyond its role as a flavor compound, isovaleric acid is a significant metabolite in mammalian and microbial systems. It is a primary product of the catabolism of the essential amino acid L-leucine and a key metabolic output of the gut microbiome, particularly from protein fermentation.[2][3][4]

However, the accumulation of isovaleric acid and its precursors is pathognomonic for the inherited metabolic disorder Isovaleric Acidemia (IVA), a condition resulting from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[5][6] This guide provides a detailed exploration of the core biosynthetic pathways of isovaleric acid, its physiological and pathophysiological significance, and the analytical methodologies employed for its study and diagnosis.

The Principal Biosynthetic Pathway: The Catabolism of L-Leucine

The primary and most well-characterized route for isovaleric acid biosynthesis in both mammals and many microorganisms is the catabolic pathway of L-leucine. This process occurs predominantly within the mitochondria and involves a sequence of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA derivative, which can then be further metabolized or hydrolyzed.[7]

Step 1: Reversible Transamination of L-Leucine

The initial step in leucine degradation is a reversible transamination reaction. This process funnels the amino group from leucine into the cellular nitrogen pool while converting the carbon skeleton into its corresponding α-keto acid.

Causality: This initial step is crucial as it commits the carbon backbone of leucine to catabolism. The reversible nature of the reaction allows it to be tightly coupled with the cell's metabolic state and the availability of other amino acids and α-keto acids. In mammals, this occurs in various tissues, including skeletal muscle, brain, and liver.[7]

Step 2: Irreversible Oxidative Decarboxylation

The α-keto acid produced in the first step undergoes an irreversible oxidative decarboxylation, a critical regulatory point in the pathway. This reaction is catalyzed by a large, multi-subunit mitochondrial enzyme complex.

-

Substrate: α-Ketoisocaproic acid (KIC)

-

Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH)[3][7][8][9]

-

Co-factors: Coenzyme A (CoA), NAD+[9]

-

Byproducts: CO₂, NADH[9]

Causality: The irreversible nature of this step makes the BCKDH complex a key point of metabolic control. Its activity dictates the flux of branched-chain amino acids into degradative pathways versus their incorporation into proteins.

Step 3: Formation of Free Isovaleric Acid

The final step in the formation of free isovaleric acid from isovaleryl-CoA can occur via two primary contexts: direct hydrolysis in microbial metabolism or as a consequence of metabolic overflow in the genetic disorder Isovaleric Acidemia.

-

Pathway A: Direct Enzymatic Hydrolysis In microorganisms such as Propionibacterium freudenreichii, which is instrumental in the ripening of Swiss cheese, isovaleryl-CoA is hydrolyzed to release the free acid, contributing to the characteristic flavor.[8][11]

-

Substrate: Isovaleryl-CoA

-

Enzyme: Acyl-CoA hydrolase or a thioesterase[8]

-

Product: Isovaleric acid

-

-

Pathway B: Metabolic Block in Isovaleric Acidemia (IVA) In mammals, the canonical pathway continues with the dehydrogenation of isovaleryl-CoA. However, a genetic deficiency in the enzyme responsible for this step causes the disease IVA.

-

Deficient Enzyme: Isovaleryl-CoA Dehydrogenase (IVD)[5][6][12][13]

-

Normal Reaction: IVD catalyzes the FAD-dependent conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5][14][15][16]

-

Pathophysiology: In IVA, the deficiency of IVD leads to a massive accumulation of isovaleryl-CoA in the mitochondria.[5][13] The cell attempts to detoxify this buildup by hydrolyzing isovaleryl-CoA to isovaleric acid and by conjugating it with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine (C5-carnitine), which are then excreted.[5][15][17][18] The resulting high concentration of free isovaleric acid is toxic and causes the clinical symptoms of the disease.[7][17]

-

An Alternative Biosynthetic Route in Myxobacteria

Research in the myxobacterium Stigmatella aurantiaca has identified an alternative "shunt" pathway for producing isovaleryl-CoA that branches from the mevalonate pathway.[19][20] This route serves as a source of starter units for the biosynthesis of branched-chain fatty acids and secondary metabolites.[19]

This pathway becomes particularly active when the primary leucine degradation route via the BCKDH complex is genetically inactivated.[19][20] It involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in mevalonate synthesis, into isovaleryl-CoA. This demonstrates metabolic flexibility in microorganisms, providing an alternative source for essential biosynthetic precursors.[19]

Analytical Methodologies and Diagnostic Protocols

The quantification of isovaleric acid and its derivatives is crucial for diagnosing IVA, studying microbial metabolism, and analyzing food products. The primary analytical techniques are mass spectrometry-based methods.

Data Presentation: Quantitative Analysis Methods

The selection of an analytical method depends on the sample matrix, required sensitivity, and the specific analyte of interest.

| Analytical Method | Sample Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Environmental Samples | None (Direct Injection) | 3.97 - 36.45 mg/L | Not Specified | [21] |

| GC-MS | Fecal Samples | Pentafluorobenzyl Bromide (PFBBr) | 0.244 µM | Not Specified | [21] |

| SPME-GC-MS | In-vitro GI Model | None (SPME) | 8 - 72 mg/L | 14 mg/L | [21] |

| LC-HRMS | Human Serum | 3-Nitrophenylhydrazine (3-NPH) | 20 ng/mL | Not Specified | [21] |

Experimental Protocol: Quantification of Isovaleric Acid by GC-MS

This protocol provides a general workflow for the extraction and analysis of isovaleric acid from a biological fluid like plasma or serum.

-

Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known concentration of a suitable internal standard, such as deuterated isovaleric acid (e.g., Isovaleric acid-d2).[22][23] This corrects for variations during sample preparation and analysis.

-

Acidification: Acidify the sample to a pH < 2 by adding a small volume of concentrated hydrochloric acid (HCl).[22] This ensures the isovaleric acid is in its protonated, less polar form, which is more readily extracted into an organic solvent.

-

Solvent Extraction: Add 500 µL of an organic solvent (e.g., diethyl ether or hexane). Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[22]

-

Phase Separation: Centrifuge the sample at high speed (e.g., 5000 rpm) for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.[22]

-

Collection: Carefully transfer the upper organic layer to a clean autosampler vial.

-

Analysis: Inject the sample into the GC-MS system. The GC separates the volatile compounds, and the MS detects and quantifies the isovaleric acid and internal standard based on their unique mass-to-charge ratios.

Experimental Protocol: Diagnostic Workflow for Isovaleric Acidemia (IVA)

The diagnosis of IVA is a multi-stage process that begins with population-wide newborn screening and proceeds to definitive confirmatory testing.[6]

-

Newborn Screening (NBS):

-

Sample: A dried blood spot (DBS) is collected from a heel prick within a few days of birth.[6][23]

-

Methodology: Tandem mass spectrometry (MS/MS) is used to analyze the acylcarnitine profile.[6][23]

-

Primary Marker: A significantly elevated level of C5-acylcarnitine (isovalerylcarnitine) is the primary indicator for suspected IVA.[23][24]

-

Challenge: Elevated C5 is not entirely specific to IVA and can indicate other metabolic conditions or interferences, necessitating follow-up.[23][25]

-

-

Confirmatory Biochemical Testing:

-

Sample: A follow-up urine sample is collected.

-

Methodology: Gas chromatography-mass spectrometry (GC-MS) is used for urinary organic acid analysis.[5][24]

-

Hallmark Metabolites: The definitive biochemical diagnosis is confirmed by the presence of high concentrations of isovalerylglycine (IVG) and often 3-hydroxyisovaleric acid.[5][6][24] The presence of IVG is pathognomonic for the enzymatic block in IVA.[15]

-

-

Genetic Confirmation:

-

Sample: A blood or saliva sample is used for DNA extraction.

-

Methodology: DNA sequencing of the IVD gene is performed.[6]

-

Result: The identification of biallelic pathogenic variants (mutations inherited from both parents) in the IVD gene provides the definitive genetic diagnosis of Isovaleric Acidemia.[6][12]

-

Conclusion

The biosynthesis of isovaleric acid is fundamentally linked to the catabolism of the branched-chain amino acid leucine. While this pathway is a normal part of metabolism in humans and a key contributor to flavor development in microbial food fermentations, its dysregulation has severe consequences. A defect in the mitochondrial enzyme isovaleryl-CoA dehydrogenase obstructs the pathway, leading to the accumulation of toxic metabolites and the clinical manifestations of Isovaleric Acidemia. The study of this pathway is therefore critical, spanning from food science and gut microbiome research to the clinical diagnosis and management of inherited metabolic disease. The analytical tools of mass spectrometry provide the robust and sensitive means required to quantify these metabolites, enabling early diagnosis through newborn screening and improving outcomes for affected individuals.

References

-

Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Thierry, A., Maillard, M. B., & Yvon, M. (2002). Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23. Applied and Environmental Microbiology, 68(12), 5933–5939. [Link]

-

Isovaleric acidemia. (n.d.). Health Resources & Services Administration (HRSA). Retrieved January 3, 2026, from [Link]

-

L-leucine degradation I. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Isovaleric acidemia. (n.d.). MedLink Neurology. Retrieved January 3, 2026, from [Link]

-

Thierry, A., Maillard, M. B., & Yvon, M. (2002). Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23. PubMed. Retrieved January 3, 2026, from [Link]

-

Classic Isovaleric Acidemia. (2024, March 14). GeneReviews® - NCBI Bookshelf. Retrieved January 3, 2026, from [Link]

-

Isovaleric acid. (2021, November 15). Biocrates Life Sciences AG. Retrieved January 3, 2026, from [Link]

-

The catabolic pathway of leucine. Isovaleryl-CoA dehydrogenase... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Gut Metabolite Influences Salt Sensitivity, Hypertension Risk. (2025, December 26). Retrieved January 3, 2026, from [Link]

-

Isovaleryl-CoA dehydrogenase deficiency. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 3, 2026, from [Link]

-

Bode, H. B., & Müller, R. (2006). A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway. PubMed. Retrieved January 3, 2026, from [Link]

-

Isovaleric acidemia. (n.d.). MedlinePlus. Retrieved January 3, 2026, from [Link]

-

Leucine Degradation (Arabidopsis thaliana). (n.d.). PathBank. Retrieved January 3, 2026, from [Link]

-

Isovaleric Acidemia. (n.d.). New England Consortium of Metabolic Programs. Retrieved January 3, 2026, from [Link]

-

Gut microbiota-derived isovaleric acid ameliorates influenza virus infection via gut-lung axis. (2025, July). npj Biofilms and Microbiomes, 11(1). Retrieved January 3, 2026, from [Link]

-

From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey. (n.d.). Alta DiagnoTech. Retrieved January 3, 2026, from [Link]

-

Al-Hureish, M., Al-Hertani, W., & Al-Thihli, K. (2020). Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism. Cureus, 12(2), e7131. [Link]

-

Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

-

The gut microbiota metabolite isovalerate enhances the epithelial barrier function in cell monolayers derived from porcine ileum organoids. (2025, June 5). bioRxiv. Retrieved January 3, 2026, from [Link]

-

Isovaleric acid. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]

-

Isovaleric acid is mainly produced by Propionibacterium freudenreichii in Swiss cheese. (2025, August 6). ScienceDirect. Retrieved January 3, 2026, from [Link]

-

A Biosynthetic Pathway to Isovaleryl-CoA in Myxobacteria: The Involvement of the Mevalonate Pathway. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Structural insights into IVD enzyme function and isovaleric acidemia. (2025, June 10). News-Medical.Net. Retrieved January 3, 2026, from [Link]

-

Aspects of Newborn Screening in Isovaleric Acidemia. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 3, 2026, from [Link]

-

Isovaleric acidemia. (n.d.). Research Explorer. Retrieved January 3, 2026, from [Link]

-

Isovaleric Acidemia. (n.d.). The Medical Biochemistry Page. Retrieved January 3, 2026, from [Link]

-

Growth of and isovaleric acid production by two strains of P.... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Engineered Microorganisms for the Production of Food Additives Approved by the European Union—A Systematic Analysis. (n.d.). Frontiers. Retrieved January 3, 2026, from [Link]

Sources

- 1. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 5. mdpi.com [mdpi.com]

- 6. From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey - Alta DiagnoTech [altadiagnotech.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathBank [pathbank.org]

- 10. Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. medlink.com [medlink.com]

- 18. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 19. A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Isovaleric Acid in the Human Gut Microbiome

Abstract

Isovaleric acid, a branched-chain fatty acid (BCFA) produced by the microbial fermentation of the amino acid leucine, is an increasingly recognized signaling molecule within the human gut.[1] While less abundant than the canonical short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, isovaleric acid exerts distinct and significant effects on host physiology, spanning gut motility, immunomodulation, and the complex gut-brain axis.[2][3][4] This technical guide provides a comprehensive overview of isovaleric acid's function, from its microbial origins to its systemic impact. We will explore the biochemical pathways of its production, its mechanisms of action on host cells, its association with various health and disease states, and detailed methodologies for its quantification and functional analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important gut microbial metabolite.

Introduction: Isovaleric Acid as a Key Microbial Metabolite

The human colon is a dynamic bioreactor where a dense consortium of microbes ferments undigested dietary components. While carbohydrate fermentation leading to the production of SCFAs is well-studied, protein fermentation yields a different class of metabolites, including branched-chain fatty acids.[5] Isovaleric acid (3-methylbutanoic acid) is a primary product of the microbial breakdown of leucine, a branched-chain amino acid (BCAA).[1][2] Its production is particularly prominent in the distal colon, where carbohydrate availability diminishes and protein fermentation increases.[1]

Key microbial genera, including Clostridium and Bacteroides, are known to ferment amino acids to produce BCFAs.[1] The concentration of isovaleric acid in the gut is influenced by diet, particularly protein intake, and the overall composition of an individual's microbiome.[1] Once produced, it is absorbed by colonocytes or enters the bloodstream, where it can exert effects on distal organs.[1] This guide will dissect the journey of isovaleric acid from its microbial synthesis to its functional consequences for the host.

Biosynthesis and Metabolism of Isovaleric Acid

The generation of isovaleric acid is a direct consequence of protein fermentation in the colon. The primary pathway involves the deamination and subsequent decarboxylation of leucine by specific gut bacteria.

Microbial Production Pathway

The conversion of leucine to isovaleric acid is a multi-step process undertaken by proteolytic bacteria.

Caption: Biosynthesis of Isovaleric Acid from Leucine by Gut Microbiota.

Host Metabolism

In healthy individuals, isovaleric acid produced in the gut is absorbed and metabolized. However, genetic defects in its metabolic pathway lead to the rare disorder, Isovaleric Acidemia (IVA). This condition is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is responsible for the breakdown of isovaleric acid.[1][6] A lack of functional IVD leads to the toxic accumulation of isovaleric acid and its derivatives in the blood and tissues, causing severe neurological and metabolic symptoms.[6][7] This rare disease underscores the importance of the host's ability to process this microbial metabolite.

Functional Roles in Host Physiology and Disease

Isovaleric acid interacts with host cells through various mechanisms, influencing a range of physiological processes from local gut function to systemic health.

Regulation of Gut Motility

One of the most direct effects of isovaleric acid is on colonic smooth muscle. Studies have shown that it can induce muscle relaxation, a crucial aspect of gut motility.

Mechanism of Action: Isovaleric acid acts directly on colonic smooth muscle cells to cause relaxation via the protein kinase A (PKA) signaling pathway.[2] This is achieved by increasing intracellular levels of cyclic AMP (cAMP), which in turn activates PKA.[2] This mechanism is distinct from the neural or serotonin-mediated pathways often associated with other SCFAs.[2]

Caption: Isovaleric Acid-Induced Smooth Muscle Relaxation via the cAMP/PKA Pathway.[2]

Immunomodulation and Intestinal Barrier Function

Isovaleric acid has demonstrated significant anti-inflammatory properties and the ability to enhance the intestinal epithelial barrier.

-

Anti-inflammatory Effects: Isovaleric acid can dampen pro-inflammatory responses in intestinal cells. It achieves this by inducing a transient oxidative stress that leads to increased protein SUMOylation. This post-translational modification inhibits the degradation of IκBα, a key step that prevents the activation of the pro-inflammatory NF-κB signaling pathway.[4] This ultimately reduces the expression of cytokines like IL-8 and CCL20 in response to inflammatory stimuli such as TNFα.[4]

-

Barrier Enhancement: The same anti-inflammatory mechanisms contribute to strengthening the gut barrier. By inhibiting TNFα-induced signaling, isovaleric acid can prevent the increase in epithelial permeability that is a hallmark of intestinal inflammation.[4]

-

Antiviral Defense: Recent studies suggest a role for isovaleric acid in the gut-lung axis. Pre-treatment with isovaleric acid has been shown to alleviate lung inflammation and reduce tissue damage in influenza virus infection models, highlighting its potential in modulating systemic antiviral defense.[8]

The Gut-Brain Axis

The connection between gut metabolites and neurological function is an area of intense research, and isovaleric acid has emerged as a molecule of interest.

-

Depression: Studies have found a significant correlation between elevated fecal isovaleric acid and depression.[3][9] Furthermore, levels of isovaleric acid have been positively correlated with cortisol, suggesting a potential link to the activation of the hypothalamic-pituitary-adrenal (HPA) axis in depression.[3]

-

Schizophrenia: In individuals with schizophrenia, the concentration of isovaleric acid has been found to be notably elevated compared to healthy controls.[10]

The ability of BCFAs like isovaleric acid to cross the blood-brain barrier allows them to directly influence the central nervous system, potentially by interfering with neurotransmitter release.[3][9]

Metabolic Health and Disease

The influence of isovaleric acid extends to systemic metabolic regulation.

-

Hypertension: A groundbreaking 2025 study identified a conjugate of isovaleric acid, isovalerylcarnitine, as a key microbial-derived metabolite influencing salt sensitivity of blood pressure.[11] Elevated levels of isovalerylcarnitine were correlated with an exaggerated blood pressure increase in response to high salt intake. The proposed mechanisms include enhanced renal sodium reabsorption and reduced nitric oxide bioavailability, leading to vasoconstriction.[11]

-

Colorectal Cancer (CRC): The role of isovaleric acid in CRC is complex and not fully resolved. Some studies have observed significantly higher relative concentrations of isovaleric acid in CRC samples, associating it with the bacterial metabolism of branched-chain amino acids.[12][13] Conversely, other research suggests that plasma isovaleric acid may be associated with longer progression-free survival in patients treated with immunotherapy, indicating a potential beneficial role in modulating anti-cancer immune responses.[5][14]

Methodologies for the Study of Isovaleric Acid

Accurate quantification and functional assessment are critical for elucidating the role of isovaleric acid. This section provides detailed protocols for researchers.

Quantification of Isovaleric Acid in Fecal Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile compounds like isovaleric acid in complex biological matrices.

Causality Behind Experimental Choices:

-

Freezing: Immediate freezing at -80°C is critical to halt microbial activity, which could otherwise alter the SCFA profile post-collection.[15]

-

Acidification: Isovaleric acid exists in equilibrium with its conjugate base, isovalerate. Acidification (e.g., with orthophosphoric acid) shifts this equilibrium to the protonated, non-polar acid form (R-COOH), which is essential for efficient extraction into a non-polar organic solvent like diethyl ether.[4][15]

-

Internal Standard: An internal standard (e.g., 2-ethylbutyric acid), a compound structurally similar to the analyte but not naturally present in the sample, is added at a known concentration. It co-extracts with the analyte and corrects for variations in extraction efficiency and instrument injection volume, ensuring analytical accuracy.[15]

-

Derivatization: To improve chromatographic performance, the carboxylic acid is converted into a more volatile ester derivative (e.g., using propyl chloroformate - PCF). This increases its volatility and thermal stability, resulting in sharper peaks and better separation during GC analysis.[15]

Experimental Protocol:

-

Sample Preparation:

-

Extraction:

-

Take a 300 µL aliquot of the fecal homogenate.

-

Add 200 µL of 85% orthophosphoric acid to acidify the sample.[15]

-

Spike the mixture with 100 µL of an internal standard solution (e.g., 20 mM 2-ethylbutyric acid).[15]

-

Add 500 µL of a diethyl ether/heptane (1:1 v/v) extraction solvent.[15]

-

Vortex vigorously for 2 minutes.

-

Centrifuge for 5-10 minutes at high speed (e.g., 10,000 x g) to separate the aqueous and organic phases.

-

Carefully transfer the upper organic phase to a clean vial.

-

-

Derivatization (Propyl Chloroformate Method):

-

To the extracted organic phase, add the derivatizing agent, propyl chloroformate (PCF).[15]

-

Follow a validated protocol for the reaction, which typically involves the addition of propanol and pyridine, followed by PCF, to convert the acid to its propyl ester.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-FFAP) for separation.[16]

-

Employ an appropriate temperature gradient in the GC oven to separate the different fatty acid esters.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect and quantify the characteristic ions for derivatized isovaleric acid and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure isovaleric acid standard that have undergone the same extraction and derivatization process.

-

Calculate the concentration of isovaleric acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Experimental Workflow for GC-MS Quantification of Fecal Isovaleric Acid.

Quantitative Data Summary

Concentrations of isovaleric acid can vary significantly depending on diet, host health status, and location within the colon.

| Condition/Location | Isovaleric Acid Concentration | Reference |

| Human Feces (Wet Weight) | 0.8 to 22.0 mmol/Kg | [2] |

| Contribution to Total SCFAs | Increases from 17% (proximal) to 38% (distal colon) | [2] |

| Blood (Healthy Control) | ~6 µM | [2] |

| Blood (Isovaleric Acidemia) | Up to 78 µM (stable) to 7960 µM (crisis) | [2] |

| Colorectal Cancer Samples | Significantly higher relative concentrations observed | [12] |

Conclusion and Future Directions

Isovaleric acid, once viewed as a minor by-product of protein fermentation, is now understood to be a potent signaling molecule with diverse functions. Its ability to modulate gut motility, suppress inflammation, strengthen the intestinal barrier, and influence the gut-brain and gut-lung axes positions it as a metabolite of significant interest for therapeutic development. The associations of its derivatives with metabolic conditions like hypertension further broaden its relevance.[11]

Future research should focus on several key areas:

-

Receptor Identification: While the downstream signaling of isovaleric acid (e.g., cAMP/PKA pathway) is known in some contexts, the specific cell surface receptors (e.g., G-protein coupled receptors) that mediate these effects remain to be fully characterized. While some effects of other SCFAs are mediated by FFA2 (GPR43) and FFA3 (GPR41), their specific role in isovaleric acid signaling is not well-defined.[2][17]

-

Microbial Engineering: Identifying and cultivating specific bacterial strains that are high producers of isovaleric acid could lead to the development of next-generation probiotics for targeted therapeutic applications.

-

Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of isovaleric acid or its derivatives in conditions like inflammatory bowel disease, infectious diseases, and potentially even metabolic and neurological disorders.

Understanding the complex interplay between diet, the microbiome, isovaleric acid production, and host physiology will be paramount in translating these fundamental scientific insights into tangible benefits for human health.

References

-

Biocrates Life Sciences AG. (2021-11-15). Isovaleric acid - Metabolite of the month. [Link]

-

Blakeney, B. A., et al. (2019). The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway. Digestive Diseases and Sciences. Published in NIH National Library of Medicine. [Link]

-

MedlinePlus. Isovaleric acidemia. [Link]

-

Lin, Z., Li, S., Liu, M., et al. (2025-12-26). Gut Metabolite Influences Salt Sensitivity, Hypertension Risk. [Link]

-

ResearchGate. (n.d.). Gut microbiota-derived isovaleric acid ameliorates influenza virus infection via gut-lung axis. [Link]

-

Mihai, C., et al. (2022-03-09). Biochemical and Metabolical Pathways Associated with Microbiota-Derived Butyrate in Colorectal Cancer and Omega-3 Fatty Acids Implications: A Narrative Review. Cancers. Published in NIH National Library of Medicine. [Link]

-

Borycka-Kiciak, K., et al. (2017). Microbiota-derived metabolites in colorectal cancer patients in preoperative period. Przeglad Gastroenterologiczny. [Link]

-

Skonieczna-Żydecka, K., et al. (2025-05-27). Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial. Journal of Clinical Medicine. Published in NIH National Library of Medicine. [Link]

-

ResearchGate. (2023-04-30). The effect of gut metabolites on cancer: Intermittent fasting-mediated changes in ursodeoxycholic acid, deoxycholic acid, and isovaleric acid. [Link]

-

Legendre, C., et al. (2021). Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation. Science Advances. Published in NIH National Library of Medicine. [Link]

-

Kump, P., et al. (2022-01-10). Association between Fecal Short-Chain Fatty Acid Levels, Diet, and Body Mass Index in Patients with Inflammatory Bowel Disease. Nutrients. Published in NIH National Library of Medicine. [Link]

-

S-F, L., et al. (2023-10-16). The Gut–Brain Axis in Schizophrenia: The Implications of the Gut Microbiome and SCFA Production. International Journal of Molecular Sciences. Published on mdpi.com. [Link]

-

He, Y., et al. (2021). The impact of gut microbial short-chain fatty acids on colorectal cancer development and prevention. Journal of Cancer. Published in NIH National Library of Medicine. [Link]

-

Li, X., et al. (2024-09-16). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Separations. Published on mdpi.com. [Link]

-

Kim, M. H., & Kim, E. (2014). Perspectives on the therapeutic potential of short-chain fatty acid receptors. BMB Reports. Published in NIH National Library of Medicine. [Link]

-

Medical News Today. (2024-01-25). Isovaleric acidemia: Symptoms, causes, treatments, and more. [Link]

-

ResearchGate. (2016). Isovaleric acid in stool correlates with human depression. [Link]

Sources

- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 7. Isovaleric acidemia: Symptoms, causes, treatments, and more [medicalnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bioengineer.org [bioengineer.org]

- 12. Biochemical and Metabolical Pathways Associated with Microbiota-Derived Butyrate in Colorectal Cancer and Omega-3 Fatty Acids Implications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. The impact of gut microbial short-chain fatty acids on colorectal cancer development and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Monograph for Scientific and Drug Development Professionals

<An In-depth Technical Guide on the Discovery and History of 3-Methylbutanoic Acid

Abstract

3-Methylbutanoic acid, more commonly known as isovaleric acid, is a branched-chain fatty acid with a rich history intertwined with the development of natural product chemistry and the understanding of metabolic pathways.[1] From its initial isolation from botanical sources to its identification as a key metabolite in human physiology and disease, the journey of this molecule offers significant insights for researchers and drug development professionals. This guide provides a comprehensive overview of its discovery, historical significance, biosynthesis, and the evolution of its analytical and synthetic methodologies.

Introduction: The Chemical and Sensory Identity of 3-Methylbutanoic Acid

3-Methylbutanoic acid (C₅H₁₀O₂) is a colorless liquid characterized by a potent, pungent odor often described as cheesy or sweaty.[1][2] This distinctive smell is a direct consequence of its molecular structure and volatility. It is a branched-chain short-chain fatty acid and an isomer of valeric acid.[3] While the pure acid's aroma can be considered unpleasant, its esters, such as ethyl isovalerate, possess pleasant fruity scents and are widely utilized in the fragrance and food industries.[4][5]

Beyond its sensory characteristics, 3-methylbutanoic acid holds a significant place in biology. It is a natural product found in a variety of plants, essential oils, and fermented foods like cheese and soy milk.[1][5] In mammals, it is a crucial intermediate in the metabolism of the essential amino acid leucine.[1][6]

Table 1: Physicochemical Properties of 3-Methylbutanoic Acid

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, cheesy, sweaty | [1] |

| Boiling Point | 175-177 °C | [1][7] |

| Melting Point | -29 °C | [1][7] |

| Density | 0.925 - 0.926 g/mL at 20 °C | [1][7] |

| pKa | ~4.77 - 4.78 | [1][8] |

| Solubility in Water | Sparingly soluble (25-48 g/L at 20 °C) | [1][7][8] |

| Refractive Index | ~1.403 at 20 °C | [1][7] |

The Historical Timeline: From Ancient Herbals to Modern Metabolism

The story of 3-methylbutanoic acid begins not in a laboratory, but in the annals of traditional medicine.

-

Antiquity: The perennial plant Valeriana officinalis (valerian) has been used since the time of ancient Greece and Rome for its sedative and anti-anxiety properties.[9][10][11] Its dried roots, which contain isovaleric acid, were prescribed for insomnia.[9]

-

Early 19th Century: The formal discovery of the acid is credited to the French chemist Michel Eugène Chevreul in the early 1800s.[3] He initially isolated it from dolphin oil and named it "phocenic acid."[3]

-

Mid-19th Century: The compound was later identified in the roots of the valerian plant, leading to its more common name, isovaleric acid.[3][4] The chemical identity was further investigated through the oxidation of fusel alcohol components, which include the five-carbon amyl alcohols.[4]

-

1966: A pivotal moment in the history of this molecule was the discovery of isovaleric acidemia (IVA) by Tanaka and colleagues.[6][12] They described two siblings with recurrent episodes of vomiting, lethargy, and a peculiar "sweaty feet" odor, which was traced to an excess of isovaleric acid metabolites in their blood.[12][13] This discovery marked the identification of the first organic acid disorder and linked 3-methylbutanoic acid directly to human genetic disease.[13][14]

Caption: A timeline of key milestones in the history of 3-methylbutanoic acid.

Natural Occurrence and Biosynthesis

3-Methylbutanoic acid is not an exotic laboratory chemical but a widespread natural product.

-

Botanical Sources: It is a well-known constituent of Valeriana officinalis, contributing to the root's characteristic odor.[4][9] It is also found in many other plants, essential oils, hops, and tobacco.[1][3]

-

Fermented Products: The metabolism of microorganisms is a major source of isovaleric acid. It is commonly found in fermented foods like cheeses (particularly Swiss cheese), beer, wine, and dry-cured meats, where it is a key flavor and aroma compound.[3][15] In beer and wine, its production by Brettanomyces yeasts can be considered a desirable characteristic in some styles but a defect in others.[3][4]

-

Mammalian and Microbial Biosynthesis: In the human colon, gut bacteria produce 3-methylbutanoic acid via the fermentation of the branched-chain amino acid (BCAA) L-leucine.[3] This makes it a marker for protein fermentation in the gut.[3] It is also produced by skin bacteria metabolizing leucine, which is a primary cause of foot odor.[4][16]

The primary biosynthetic pathway involves the catabolism of L-leucine. This multi-step process is a fundamental aspect of amino acid metabolism.

Caption: Biosynthesis of 3-methylbutanoic acid from L-leucine.

The Rise of a Disease Biomarker: Isovaleric Acidemia (IVA)

The discovery of IVA established 3-methylbutanoic acid as a critical biomarker for an inborn error of metabolism.[12]

-

Genetic Basis: IVA is a rare, autosomal recessive genetic disorder caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[6][12] This enzyme catalyzes the third step in leucine catabolism.[6]

-

Pathophysiology: Without a functional IVD enzyme, the body cannot properly break down leucine.[6] This leads to the toxic accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, in the blood and tissues.[3][13]

-

Clinical Presentation: The disease typically presents shortly after birth with symptoms such as poor feeding, vomiting, lethargy, and metabolic acidosis.[6][14] The characteristic "sweaty feet" odor is a key diagnostic clue.[12]

-

Diagnosis and Management: Diagnosis relies on laboratory analysis of blood and urine, specifically looking for elevated levels of isovalerylcarnitine (C5) and isovalerylglycine using techniques like gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS).[6][12][17] Treatment involves a low-protein diet to restrict leucine intake, along with supplementation of carnitine and glycine.[3]

Methodologies: Synthesis and Analysis

Chemical Synthesis

While abundant in nature, industrial-scale production requires efficient chemical synthesis.

-

Oxidation of Alcohols: A common historical and industrial method involves the oxidation of isoamyl alcohol (3-methyl-1-butanol), which can be isolated from fusel oils.[8][18]

-

Hydroformylation of Isobutylene: A modern industrial process involves the hydroformylation of isobutylene with synthesis gas (H₂ + CO) to form isovaleraldehyde. This aldehyde is then oxidized to produce 3-methylbutanoic acid.[4] (CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO → (CH₃)₂CHCH₂COOH

Analytical Protocols

Accurate quantification of 3-methylbutanoic acid is vital for clinical diagnostics, food science, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique.[19][20]

Protocol: Quantification of 3-Methylbutanoic Acid in a Biological Matrix (e.g., Plasma) by GC-MS

-

Objective: To accurately measure the concentration of 3-methylbutanoic acid in a plasma sample.

-

Principle: Volatile organic acids are extracted from the biological matrix, often derivatized to enhance volatility and chromatographic performance, and then separated and quantified by GC-MS.

-

Materials:

-

Plasma sample

-

Internal Standard (IS): e.g., a stable isotope-labeled version like D₇-isovaleric acid.

-

Extraction Solvent: e.g., Diethyl ether or Methyl tert-butyl ether (MTBE).

-

Acidifying Agent: e.g., Hydrochloric acid (HCl).

-

Drying Agent: Anhydrous sodium sulfate.

-

Derivatization Agent: e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

-

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution. Causality: The IS is added early to account for analyte loss during extraction and derivatization.

-

Acidify the sample to a pH < 2 with HCl. Causality: Protonating the carboxylate group to the non-ionized carboxylic acid form (R-COOH) significantly increases its solubility in organic solvents.

-

Add 500 µL of extraction solvent (e.g., diethyl ether), vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a new vial. Repeat the extraction once more and combine the organic layers. Causality: Two extractions ensure a more complete recovery of the analyte.

-

Dry the combined extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of the derivatization agent (MTBSTFA) and a solvent like acetonitrile.

-

Seal the vial and heat at 60°C for 30 minutes. Causality: Derivatization replaces the active acidic proton with a bulky, non-polar silyl group, which improves thermal stability and chromatographic peak shape, preventing tailing.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Set the GC oven temperature program (e.g., start at 40°C, ramp to 250°C). Causality: The temperature gradient separates compounds based on their boiling points and column interactions.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard. Causality: SIM mode provides high sensitivity and selectivity by only monitoring specific mass-to-charge ratios, reducing chemical noise.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of 3-methylbutanoic acid in the sample based on the peak area ratio of the analyte to the internal standard.

-

-

Caption: A typical workflow for the GC-MS analysis of 3-methylbutanoic acid.

Conclusion

The journey of 3-methylbutanoic acid from a component of ancient herbal remedies to a key molecule in modern metabolomics is a testament to the progress of scientific inquiry. For researchers and drug development professionals, its history underscores the importance of natural products as leads for discovery, the intricate connections between diet, microbiome, and host metabolism, and the power of analytical chemistry in diagnosing and understanding human disease. The continued study of this seemingly simple fatty acid will undoubtedly yield further insights into metabolic pathways, gut health, and the chemical basis of flavor and disease.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid.

- biocrates life sciences gmbh. (2021, November 15). Isovaleric acid - Metabolite of the month.

- ChemBK. (n.d.). 3-Methylbutanoic acid.

- Wikipedia. (n.d.). Isovaleric acid.

- News-Medical.Net. (2023, September 12). What is Isovaleric Acidemia?.

- ChemSynthesis. (2025, May 20). 3-methylbutanoic acid.

- PubChem. (n.d.). 3-Methylbutanal;3-methylbutanoic acid.

- Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2).

- Chemimpex. (n.d.). Understanding Isovaleric Acid: Properties, Manufacturing, and Supply Chain Insights.

- Ensenauer, R., et al. (2011). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening.

- MedLink Neurology. (n.d.). Isovaleric acidemia.

- Google Patents. (n.d.). RU2059605C1 - Method of synthesis of isovaleric acid methyl ester.

- ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE.

- Revvity. (n.d.). Isovaleric Acidemia (IVA).

- Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics.

- Chem-Impex. (n.d.). Isovaleric acid.

- Thierry, A., Richoux, R., & Kerjean, J.R. (2004). Isovaleric acid is mainly produced by Propionibacterium freudenreichii in Swiss cheese. International Dairy Journal.

- Benchchem. (n.d.). analytical methods for 2-isopropyl-3-methylbutanoic acid quantification.

- Walsh Medical Media. (n.d.). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation.

- MDPI. (n.d.). Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee.

- YouTube. (2021, September 9). 3-Methylbutanoic acid.

- Wikipedia. (n.d.). 3-Methylbutanoic acid.

- The Good Scents Company. (n.d.). isovaleric acid, 503-74-2.

- ChemicalBook. (n.d.). Isovaleric acid synthesis.

- Milk The Funk Wiki. (n.d.). Isovaleric Acid.

- bionity.com. (n.d.). 3-Methylbutanoic acid.

- NIST. (n.d.). Butanoic acid, 3-methyl-.

- Patočka, J., & Jakl, J. (2009). Biomedically relevant chemical constituents of Valeriana officinalis. Journal of Applied Biomedicine.

- PubMed. (2017). Biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria: Major metabolic pathways, enzymes involved, and strategies for control.

- Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606).

- Google Patents. (n.d.). US20050003025A1 - Method of mitigating the odor of valerian extracts.

- ResearchGate. (n.d.). Biosynthesis and Role of 3-methylbutanal in Cheese by Lactic Acid Bacteria: Major Metabolic Pathways, Enzymes Involved and Strategies for Control | Request PDF.

- ResearchGate. (n.d.). Fate of leucine in the metabolites through 3-methylbutanoic and....

- ATB. (n.d.). 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray.

- MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

- PubChem. (n.d.). Isovaleric Acid.

- Ask-Ayurveda.com. (2025, December 31). Valeriana officinalis in Ayurveda | Uses, Benefits & Dosage.

- Equity Journal of Science and Technology. (n.d.). ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I).

- ResearchGate. (2020, July 13). Medicinal Natural Drug of Valerian (Valerina Officinalis): An-Over Review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. isovaleric acid, 503-74-2 [thegoodscentscompany.com]

- 3. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. news-medical.net [news-medical.net]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 10. US20050003025A1 - Method of mitigating the odor of valerian extracts - Google Patents [patents.google.com]

- 11. ask-ayurveda.com [ask-ayurveda.com]

- 12. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medlink.com [medlink.com]

- 15. researchgate.net [researchgate.net]

- 16. 3-Methylbutanoic acid [a.osmarks.net]

- 17. revvity.com [revvity.com]

- 18. RU2059605C1 - Method of synthesis of isovaleric acid methyl ester - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee | MDPI [mdpi.com]

An In-depth Technical Guide to the Mechanism and Genetic Basis of Isovaleric Acidemia

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism, representing a classic example of an organic aciduria. This disorder arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal metabolic crises to milder, later-onset forms. A characteristic "sweaty feet" odor, caused by the buildup of isovaleric acid, is a hallmark of this condition. This guide provides a comprehensive overview of the molecular and genetic underpinnings of IVA, detailing the pathophysiology, diagnostic methodologies, and the current understanding of its genetic landscape.

II. The Biochemical Nexus: Leucine Catabolism and the Role of Isovaleryl-CoA Dehydrogenase

The catabolism of the essential branched-chain amino acid leucine is a multistep mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

The initial steps of leucine breakdown involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. IVD, a flavin adenine dinucleotide (FAD)-dependent enzyme, then facilitates the dehydrogenation of isovaleryl-CoA.

The Pathophysiological Cascade of IVD Deficiency